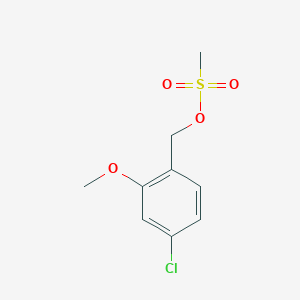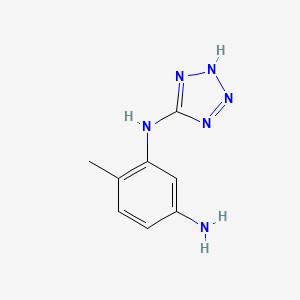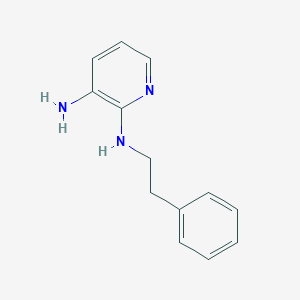![molecular formula C10H8N4S B13882500 4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine](/img/structure/B13882500.png)
4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a unique combination of pyrrole, thiazole, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine typically involves the annulation of pyridine to a thiazole ring. One common method involves the reaction of hydrazonoyl halides with various precursors under specific conditions. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
科学的研究の応用
4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine has several scientific research applications:
作用機序
The mechanism of action of 4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and pyrano[2,3-d]thiazole share structural similarities and exhibit various biological activities.
Pyrazolothiazoles: These compounds also feature fused thiazole rings and are studied for their medicinal properties.
Uniqueness
4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine is unique due to its specific combination of pyrrole, thiazole, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C10H8N4S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC名 |
4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-3-6(1-2-12-9)7-4-8-10(14-7)13-5-15-8/h1-5,14H,(H2,11,12) |
InChIキー |
BHZQYTGTBVLWTH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C2=CC3=C(N2)N=CS3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)









![5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13882495.png)
![N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide](/img/structure/B13882496.png)

